[1-(2-Fluorophenyl)cyclopentyl]methanol
Description
Contextualization within Fluorinated Organic Molecules
Fluorinated organic molecules, or organofluorine compounds, are organic compounds containing at least one carbon-fluorine bond. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.
These unique properties have led to the widespread use of fluorinated compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. In medicine, the addition of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. It is estimated that approximately 20% of all pharmaceuticals are fluorinated compounds.
[1-(2-Fluorophenyl)cyclopentyl]methanol, by virtue of its 2-fluoro-substituted phenyl ring, is a member of this important class of molecules. The presence of the fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with other molecules.
Significance in Organic Synthesis and Chemical Research
While specific research applications for this compound are not extensively documented in publicly available literature, its structural analogs are recognized for their role as intermediates and building blocks in organic synthesis. For instance, similar compounds are used in the creation of more complex molecules with potential therapeutic applications.
The synthesis of related compounds, such as [1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanol, is typically achieved through a Grignard reaction. This common synthetic route involves reacting the appropriate Grignard reagent (in this case, cyclopentylmagnesium bromide) with the corresponding substituted benzaldehyde (B42025) (3-chloro-2-fluorobenzaldehyde). A similar strategy would likely be employed for the synthesis of this compound, reacting cyclopentylmagnesium bromide with 2-fluorobenzaldehyde (B47322).
The reactivity of the hydroxyl group in this compound allows for further chemical modifications, such as oxidation to form a ketone or conversion into an amine, enhancing its versatility as a synthetic intermediate.
Structural Features and Stereochemical Considerations
The structure of this compound consists of three main components attached to a central quaternary carbon atom:
A 2-fluorophenyl group : An aromatic ring with a fluorine atom at the ortho position. This fluorine atom can influence the molecule's conformation due to steric and electronic effects.
A cyclopentyl group : A five-membered aliphatic ring.
A methanol (B129727) group : A -CH₂OH group, which is a primary alcohol.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15FO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChI Key |
UODWQRHLLSMONW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=CC=C2F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 2 Fluorophenyl Cyclopentyl Methanol
Oxidation Reactions of the Hydroxyl Group
The primary alcohol (-CH₂OH) group is a key site for oxidation, providing a pathway to carbonyl compounds. This transformation is fundamental in synthetic chemistry for creating valuable ketone intermediates.
The oxidation of the benzylic hydroxyl group in [1-(2-Fluorophenyl)cyclopentyl]methanol yields the corresponding ketone, cyclopentyl(2-fluorophenyl)methanone. This reaction involves the removal of two hydrogen atoms from the carbinol carbon and the oxygen. A variety of oxidizing agents can accomplish this transformation, ranging from classical stoichiometric reagents to more modern catalytic systems. The general transformation is depicted below:
Figure 1: Oxidation of this compound to Cyclopentyl(2-fluorophenyl)methanone.
Traditional methods often employ chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or manganese-based oxidants (e.g., potassium permanganate, KMnO₄). While effective, these methods often require stoichiometric amounts of the oxidant and can generate toxic metal waste, leading to the development of more selective and environmentally benign methodologies.
Selective oxidation aims to transform the alcohol to the ketone with high yield and chemoselectivity, avoiding over-oxidation or unwanted side reactions on the fluorophenyl ring. Benzylic alcohols are particularly amenable to selective oxidation due to the stability of intermediates formed at the benzylic position. nih.gov
Modern approaches focus on catalytic and metal-free systems. tandfonline.com For instance, methods using hypervalent iodine reagents, such as PhI(OOCCF₃)₂, in the presence of a catalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can selectively oxidize benzylic alcohols under mild, metal-free conditions. tandfonline.com Another green chemistry approach involves the use of Eosin Y as a photocatalyst with molecular oxygen (O₂) as the terminal oxidant, activated by irradiation with visible light (e.g., blue LEDs). organic-chemistry.org These methods offer high selectivity for the benzylic alcohol, broad functional group tolerance, and improved environmental profiles compared to older, metal-based oxidants. tandfonline.comorganic-chemistry.org
The following table summarizes various methodologies for the oxidation of benzylic alcohols, which are applicable to this compound.
| Oxidant/Catalyst System | Conditions | Selectivity | Advantages |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | High | Readily available, reliable for primary alcohols to aldehydes/ketones |
| PhI(OOCCF₃)₂ / cat. DDQ | CH₂Cl₂, Room Temp | High | Metal-free, mild conditions, good for sensitive substrates tandfonline.com |
| Eosin Y / O₂ | Blue LEDs, Room Temp | Excellent | Photocatalytic, uses O₂ as oxidant, environmentally benign organic-chemistry.org |
| Ionic Liquid [HPy][NO₃] / O₂ | 110 °C, Solvent-free | Excellent | Metal-free, aerobic, recyclable catalyst tandfonline.com |
Reduction Reactions
Reduction reactions involving this compound or its derivatives can be directed at either the aromatic ring or other functional groups introduced through prior transformations.
The fluorophenyl ring is thermodynamically stable and its reduction requires forcing conditions. Two primary methods are employed for the hydrogenation of aromatic systems.
Catalytic Hydrogenation : This method involves treating the compound with hydrogen gas (H₂) at high pressures and temperatures in the presence of a metal catalyst. msu.edu Catalysts such as platinum, palladium, nickel, or rhodium are effective. msu.edulibretexts.orgorganic-chemistry.org This process typically leads to the complete saturation of the aromatic ring, converting the 1-(2-fluorophenyl) moiety into a 1-(2-fluorocyclohexyl) group.
Birch Reduction : This reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. lumenlearning.com The Birch reduction reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. msu.edulumenlearning.com The regioselectivity is influenced by the electronic nature of the substituents on the ring. lumenlearning.com
Chemoselectivity becomes crucial when a derivative of this compound contains multiple reducible functional groups. For example, in the ketone derivative, cyclopentyl(2-fluorophenyl)methanone, the carbonyl group can be reduced without affecting the aromatic ring.
Reduction of Ketone to Alcohol : The ketone can be selectively reduced back to the secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net NaBH₄ is a milder reagent and is often preferred for its selectivity in the presence of other functional groups. researchgate.net
Reduction of Ketone to Alkane : The carbonyl group can be completely removed and reduced to a methylene (B1212753) group (-CH₂-). This is achieved through reactions like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). youtube.com This acylation-reduction sequence is a powerful tool for synthesizing alkylbenzenes that are not accessible via direct Friedel-Crafts alkylation due to carbocation rearrangements. youtube.com
Electrophilic Aromatic Substitution on the Fluorophenyl Moiety
The fluorophenyl ring can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. chemistrytalk.org The rate and regioselectivity (the position of substitution) are governed by the directing effects of the two existing substituents: the fluorine atom and the [1-(cyclopentyl)methanol] group.
Directing Effects :
Fluorine : Halogens are an exception in EAS directing effects. They are deactivating due to their strong inductive electron-withdrawal but are ortho, para-directors because their lone pairs can donate into the ring via resonance, stabilizing the arenium ion intermediate for ortho and para attack. libretexts.org
[1-(Cyclopentyl)methanol] Group : This is an alkyl-type group, which is weakly activating and an ortho, para-director through inductive electron donation and hyperconjugation. vanderbilt.edu
Regioselectivity : The combined influence of these two ortho, para-directing groups determines the position of the incoming electrophile. The most likely positions for substitution are C4 (para to the alkyl group) and C5 (para to the fluorine atom). Steric hindrance from the bulky cyclopentyl group will likely disfavor substitution at the C3 position (ortho to both groups). The position at C6 is ortho to the fluorine but is also sterically hindered. Therefore, substitution is expected to occur primarily at the C4 and C5 positions, leading to a mixture of products.
Common EAS reactions include:
Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.
Halogenation : Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.
Sulfonation : Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group.
The table below predicts the major products for these reactions.
| Reaction | Reagents | Predicted Major Products (Substituent Position) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 5-Nitro derivatives |
| Bromination | Br₂, FeBr₃ | 4-Bromo and 5-Bromo derivatives |
| Sulfonation | fuming H₂SO₄ | 4-Sulfonic acid and 5-Sulfonic acid derivatives |
Halogenation Reactions
The conversion of the hydroxyl group of this compound to a halogen can be achieved using various halogenating agents. These reactions typically proceed through the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by a halide ion. The specific mechanism, either SN1 or SN2, is influenced by the reaction conditions and the structure of the alcohol. Given that this compound is a tertiary alcohol, SN1 pathways are generally favored due to the stability of the resulting tertiary carbocation.
Common halogenating agents and their expected reactions are summarized in the table below.
| Halogenating Agent | Expected Product | Reaction Conditions | Probable Mechanism |
| Concentrated HX (X = Cl, Br, I) | 1-Halo-1-(2-fluorophenyl)cyclopentane | Acidic | SN1 |
| Thionyl chloride (SOCl₂) | 1-Chloro-1-(2-fluorophenyl)cyclopentane | Often with a base like pyridine | SNi (internal nucleophilic substitution) or SN2 |
| Phosphorus tribromide (PBr₃) | 1-Bromo-1-(2-fluorophenyl)cyclopentane | Anhydrous conditions | SN2 |
The SN1 reaction with hydrohalic acids would involve the formation of a tertiary carbocation at the carbon bearing the 2-fluorophenyl group. This carbocation is stabilized by both the inductive effect of the alkyl groups and the resonance effect of the aromatic ring. The presence of the electron-withdrawing fluorine atom on the phenyl ring may slightly destabilize the carbocation compared to an unsubstituted phenyl ring.
In reactions employing reagents like thionyl chloride or phosphorus tribromide, an SN2 mechanism is more likely. nih.gov These reagents first react with the hydroxyl group to form an intermediate (a chlorosulfite or a phosphite (B83602) ester, respectively), which is then displaced by the halide ion in a backside attack. nih.gov However, due to the steric hindrance around the tertiary carbon center, these SN2 reactions might be slow.
Nitration Reactions
Nitration of this compound would primarily involve electrophilic aromatic substitution on the 2-fluorophenyl ring. The hydroxyl group itself is not directly nitrated under standard aromatic nitration conditions. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.
The directing effects of the substituents on the aromatic ring will govern the position of the incoming nitro group. The fluorine atom is an ortho-, para-directing deactivator, while the cyclopentylmethanol group is also generally considered to be ortho-, para-directing. The steric bulk of the cyclopentylmethanol group would likely hinder substitution at the ortho position (position 3). Therefore, the major products would be expected to be the result of nitration at the para position (position 5) and to a lesser extent, the other ortho position (position 6).
| Reactants | Expected Major Products |
| This compound + HNO₃/H₂SO₄ | [1-(2-Fluoro-5-nitrophenyl)cyclopentyl]methanol |
| [1-(2-Fluoro-6-nitrophenyl)cyclopentyl]methanol |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group. libretexts.org For nucleophilic substitution to occur, it must first be converted into a better leaving group. libretexts.org This can be achieved by protonation in acidic media to form an oxonium ion (-OH₂⁺), which can then depart as a water molecule. libretexts.org
Once the hydroxyl group is protonated, the resulting carbocation can be attacked by a variety of nucleophiles. Given the tertiary nature of the alcohol, these reactions will predominantly follow an SN1 mechanism.
An alternative strategy to facilitate nucleophilic substitution is to convert the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. nih.gov This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, and can be readily displaced by a wide range of nucleophiles in SN1 or SN2 reactions. Due to the steric hindrance of the tertiary center, SN1 reactions are more probable.
| Reagent | Intermediate/Activated Species | Subsequent Nucleophile | Product |
| H⁺ | [1-(2-Fluorophenyl)cyclopentyl]methyloxonium ion | Nu⁻ | [1-(2-Fluorophenyl)cyclopentyl]methyl-Nu |
| TsCl, pyridine | [1-(2-Fluorophenyl)cyclopentyl]methyl tosylate | Nu⁻ | [1-(2-Fluorophenyl)cyclopentyl]methyl-Nu |
| MsCl, pyridine | [1-(2-Fluorophenyl)cyclopentyl]methyl mesylate | Nu⁻ | [1-(2-Fluorophenyl)cyclopentyl]methyl-Nu |
Rearrangement Reactions and Fragmentation Pathways
Ring Expansion Phenomena
Under strongly acidic conditions, this compound can undergo rearrangement reactions. Following the protonation of the hydroxyl group and its departure as water, a tertiary carbocation is formed. This carbocation can then undergo a 1,2-alkyl shift, leading to a ring expansion of the cyclopentyl ring to a more stable cyclohexyl ring. quora.comchemistrysteps.com This type of rearrangement is driven by the relief of ring strain in the five-membered ring compared to the six-membered ring. chemistrysteps.com
The likely mechanism involves the migration of one of the C-C bonds of the cyclopentyl ring to the carbocationic center. This results in the formation of a spiro intermediate, which then rearranges to a cyclohexyl cation. The final product would be a cyclohexene (B86901) derivative, formed by the elimination of a proton. The specific cyclohexene isomer formed will depend on which proton is abstracted.
Fragmentation Pathways and Mechanisms
In mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns. The molecular ion may be weak or absent. libretexts.org Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org
Alpha-cleavage would result in the loss of a cyclopentyl radical to form a resonance-stabilized cation containing the 2-fluorophenyl group, or the loss of a 2-fluorophenyl radical to form a cyclopentylmethanol-derived cation. Dehydration would lead to the formation of an alkene.
Another important fragmentation pathway for compounds containing a phenyl group is the formation of a tropylium (B1234903) ion (C₇H₇⁺) or a substituted tropylium ion. This involves rearrangement of the benzyl-type cation initially formed.
| Fragmentation Type | Key Fragments | m/z (approximate) |
| Molecular Ion | [C₁₂H₁₅FO]⁺ | 194 |
| Alpha-Cleavage | [M - C₅H₉]⁺ | 125 |
| Alpha-Cleavage | [M - C₆H₄F]⁺ | 99 |
| Dehydration | [M - H₂O]⁺ | 176 |
| Tropylium Ion Formation | [C₇H₆F]⁺ | 109 |
Side Reactions and Byproduct Formation
The synthesis of this compound, typically via the Grignard reaction between a 2-fluorophenylmagnesium halide and cyclopentanecarbaldehyde (B151901), or between cyclopentylmagnesium halide and 2-fluorobenzaldehyde (B47322), can be accompanied by several side reactions.
One common side reaction is the formation of biphenyl (B1667301) derivatives through the coupling of the Grignard reagent (Wurtz-type coupling). For example, the reaction of 2-fluorophenylmagnesium bromide could lead to the formation of 2,2'-difluorobiphenyl.
Incomplete reaction or quenching of the Grignard reagent before the addition of the carbonyl compound will lead to the formation of fluorobenzene.
If the reaction conditions are not carefully controlled, enolization of the cyclopentanecarbaldehyde can occur, especially if a sterically hindered Grignard reagent is used.
During workup, if acidic conditions are too harsh, dehydration of the product alcohol can occur, leading to the formation of (2-fluorophenyl)methylenecyclopentane.
| Side Reaction | Byproduct |
| Grignard Coupling | 2,2'-Difluorobiphenyl |
| Grignard Quenching | Fluorobenzene |
| Dehydration of Product | (2-Fluorophenyl)methylenecyclopentane |
Identification and Characterization of Undesired Products
A number of undesired products can form during the synthesis of this compound. These byproducts arise from the inherent reactivity of the Grignard reagent and the aldehyde substrate under the reaction conditions. The most commonly encountered impurity is a result of a Wurtz coupling reaction. Other potential side products can stem from enolization of the aldehyde and reduction reactions.
The primary undesired products identified in the synthesis of this compound are detailed in the table below.
| Undesired Product | Chemical Name | Formation Pathway |
| I | Bicyclopentyl (B158630) | Wurtz coupling of two molecules of cyclopentylmagnesium bromide. |
| II | 2-Fluorobenzyl alcohol | Reduction of 2-fluorobenzaldehyde by the Grignard reagent. |
| III | Unreacted Starting Materials | Incomplete reaction of cyclopentylmagnesium bromide and 2-fluorobenzaldehyde. |
| IV | Magnesium salts | Byproducts of the Grignard reaction workup. |
Bicyclopentyl is a significant byproduct, formed through the coupling of the Grignard reagent with the unreacted alkyl halide. The formation of this nonpolar impurity is a common issue in Grignard syntheses. Furthermore, the Grignard reagent can act as a reducing agent, leading to the formation of 2-fluorobenzyl alcohol from 2-fluorobenzaldehyde. The basic nature of the Grignard reagent can also promote the enolization of the aldehyde, which can lead to other, more complex byproducts, although this is generally less favored with aldehydes compared to ketones.
Strategies for Minimizing Side Reactions
To enhance the yield and purity of this compound, several strategies can be employed to minimize the formation of the aforementioned side products. These strategies focus on controlling the reaction conditions and implementing effective purification methods.
Reaction Condition Optimization:
Temperature Control: Maintaining a low reaction temperature is critical. Lower temperatures disfavor the Wurtz coupling reaction and can help to control the rate of addition of the Grignard reagent to the aldehyde, potentially reducing the formation of reduction byproducts.
Reagent Purity and Stoichiometry: The use of high-purity magnesium and cyclopentyl bromide is essential for minimizing side reactions. Additionally, careful control of the stoichiometry, typically a slight excess of the Grignard reagent, can help to ensure the complete conversion of the aldehyde.
Anhydrous Conditions: Strict exclusion of water from the reaction is paramount. Grignard reagents are highly reactive with water, which would quench the reagent and reduce the yield of the desired product.
Slow Addition: The slow, dropwise addition of the 2-fluorobenzaldehyde to the Grignard reagent solution can help to maintain a low concentration of the aldehyde, which can minimize side reactions such as enolization and reduction.
Purification Strategies:
Following the reaction, a robust purification strategy is necessary to remove the undesired products.
Chromatography: Column chromatography is a highly effective method for separating this compound from its byproducts. For compounds containing a fluorophenyl group, specialized stationary phases, such as FluoroPhenyl columns, can offer alternative selectivity compared to standard C18 columns and may be particularly effective. restek.com
Recrystallization: Recrystallization can be an effective technique for purifying the final product, provided a suitable solvent system is identified. The choice of solvent is critical and will depend on the solubility characteristics of the desired product versus the impurities.
Solvent Washes/Trituration: The nonpolar nature of the bicyclopentyl byproduct allows for its removal through washing the crude product with a nonpolar solvent like hexane (B92381) or petroleum ether. quora.com This process, known as trituration, can significantly enhance the purity of the final product.
Aqueous Workup: A carefully controlled aqueous workup is necessary to quench any unreacted Grignard reagent and to remove inorganic magnesium salts.
The following table summarizes the key strategies for minimizing side reactions.
| Strategy | Target Undesired Product(s) | Description |
| Low Temperature | Bicyclopentyl, 2-Fluorobenzyl alcohol | Reduces the rate of Wurtz coupling and other side reactions. |
| High Purity Reagents | All undesired products | Minimizes the introduction of catalytic impurities that can promote side reactions. |
| Anhydrous Conditions | All undesired products | Prevents the quenching of the Grignard reagent by water. |
| Slow Addition | 2-Fluorobenzyl alcohol, enolization products | Maintains a low concentration of the aldehyde, favoring the desired addition reaction. |
| Column Chromatography | All undesired products | Provides high-resolution separation of the desired product from impurities. |
| Recrystallization | Bicyclopentyl, unreacted starting materials | Purifies the solid product based on differences in solubility. |
| Solvent Washes | Bicyclopentyl | Selectively removes nonpolar impurities. |
By implementing a combination of optimized reaction conditions and effective purification techniques, the formation of undesired products in the synthesis of this compound can be significantly minimized, leading to a higher yield of the pure desired compound.
Mechanistic Studies of Reactions Involving 1 2 Fluorophenyl Cyclopentyl Methanol and Its Analogs
Elucidation of Reaction Pathways
The reaction pathways of [1-(2-Fluorophenyl)cyclopentyl]methanol, a tertiary alcohol, are dictated by the reactivity of the hydroxyl group and the nature of the substituted cyclopentyl ring. Common transformations include substitution, elimination, and oxidation reactions.
Substitution and Elimination Reactions: In acidic media, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This intermediate can then be attacked by a nucleophile in an SN1 reaction or lose a proton to form an alkene in an E1 reaction. The specific pathway is often influenced by the reaction conditions, such as the nature of the solvent and the nucleophile.
Oxidation Reactions: The primary alcohol moiety (-CH₂OH) can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
Cyclization Reactions: Analogs of this compound, such as aminoacetylenic ketones, have been shown to undergo base-catalyzed intramolecular cyclization. mdpi.com This suggests that derivatives of this compound could be designed to participate in similar ring-forming reactions, where a nucleophilic group within the molecule attacks an electrophilic center, leading to a new cyclic structure. mdpi.com
The synthesis of related compounds often involves the reduction of a corresponding aldehyde or ketone. For instance, the reduction of an aldehyde group to a primary alcohol is a common pathway, often achieved using reducing agents like sodium borohydride (B1222165) in a solvent such as methanol (B129727). mdpi.com
Identification and Characterization of Reaction Intermediates
Understanding the transient species formed during a reaction is key to unraveling its mechanism.
In reactions proceeding under acidic conditions, particularly SN1-type substitutions, the formation of a tertiary carbocation at the C1 position of the cyclopentyl ring is a key step. This intermediate arises from the departure of a leaving group, such as protonated water. The stability of this carbocation is enhanced by the tertiary nature of the carbon and hyperconjugation with adjacent C-H bonds.
In solvents of moderate to low polarity, the carbocation may not exist as a completely free ion but rather as an ion pair with its counter-ion (the departed leaving group). ic.ac.uk These can be classified as "intimate" or "solvent-separated" ion pairs, where the counter-ion remains in close proximity to or is separated by one or more solvent molecules, respectively. ic.ac.uknih.gov The nature of this ion pair can influence the stereochemical outcome of the reaction and the ratio of substitution to elimination products. The presence of the electron-withdrawing 2-fluorophenyl group can modulate the stability and reactivity of the carbocation intermediate.
While ionic pathways are common for alcohols, reactions involving analogs in different contexts can proceed through radical intermediates. For example, the thermolysis of certain fluorophenyl-substituted 1,2,4-trioxanes, which can be considered structural analogs, proceeds via the unimolecular homolysis of an O-O peroxide bond. nih.gov This initial step is rate-determining and leads to the formation of a biradical intermediate, which subsequently undergoes further decomposition to yield the final products. nih.gov It is plausible that if this compound were incorporated into a structure with a similarly weak covalent bond (like a peroxide), its reactions could also be governed by the formation of biradical transition states. nih.gov
Kinetic and Thermodynamic Analysis of Reaction Steps
Kinetic and thermodynamic analyses provide quantitative data on reaction rates and energy changes. The study of reaction rates under various conditions (e.g., temperature, concentration) allows for the determination of activation parameters such as enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#).
For instance, the thermal decomposition of fluorophenyl-substituted trioxane (B8601419) analogs in different solvents has been studied to determine these parameters. The data show that the reactions are unimolecular and that the activation parameters are consistent with a rate-determining step involving the homolysis of the peroxide bond. nih.gov
| Solvent | ΔH# (kcal/mol) | ΔS# (cal/mol·K) | ΔG# (kcal/mol) |
|---|---|---|---|
| n-Hexane | 38.9 ± 1.2 | 12.3 ± 2.8 | 33.7 ± 2.4 |
| Methanol | 36.5 ± 1.1 | 7.7 ± 2.6 | 33.2 ± 2.2 |
The distinction between kinetic and thermodynamic control is also critical. A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), while a reaction under thermodynamic control yields the most stable product (lowest Gibbs free energy). mdpi.com For reactions involving this compound, the choice of solvent, temperature, and reaction time can determine whether the kinetically or thermodynamically favored product is obtained. mdpi.com
Isotopic Labeling Studies to Determine Bond Fission
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, thereby elucidating which bonds are broken and formed. In reactions involving this compound, labeling the oxygen of the hydroxyl group with ¹⁸O would be particularly informative.
For example, in an acid-catalyzed substitution reaction, if the ¹⁸O label is found in the water molecule produced and not in the final substitution product, it provides direct evidence for the fission of the C-O bond. This would strongly support a mechanism involving a carbocation intermediate, as the entire H₂¹⁸O molecule acts as the leaving group. Such studies were instrumental in confirming the mechanistic pathways of similar reactions, distinguishing between different possible routes like hydride or carbon shifts in rearrangement processes. ic.ac.uk
Solvent Effects on Reaction Mechanisms
The choice of solvent can dramatically influence reaction rates and even alter the mechanism. Solvents can stabilize or destabilize reactants, transition states, and intermediates to different extents.
Polar Protic vs. Apolar Solvents: For reactions that proceed through ionic intermediates, such as the SN1 reaction of this compound, polar protic solvents like methanol or water are highly effective. They can solvate both the carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions, lowering the activation energy and accelerating the reaction. In contrast, nonpolar solvents like n-hexane would disfavor the formation of charged intermediates, slowing down such reactions significantly. Kinetic data from analog thermolysis shows that reaction rates are faster in methanol than in n-hexane, demonstrating a clear kinetic solvent effect. nih.gov
Modern Ethereal Solvents: Ethereal solvents are common in organic synthesis. While traditional ethers like THF have drawbacks, modern alternatives like Cyclopentyl Methyl Ether (CPME) offer significant advantages. CPME has a high boiling point, low peroxide formation, and remarkable stability under both acidic and basic conditions. nih.govresearchgate.net Its use could favor specific pathways by providing a stable, less-interactive medium compared to more reactive solvents. Its hydrophobicity also simplifies workup procedures. nih.gov The stability of CPME towards acids makes it a suitable solvent for reactions that might be catalyzed by Brønsted or Lewis acids. nih.gov
The effect of a solvent can be complex, involving not just polarity but also specific interactions with solute molecules that can stabilize transition states or intermediates, thereby guiding the reaction along a particular mechanistic pathway. arxiv.org
Stereochemical Aspects of Reaction Mechanisms
The stereochemical outcomes of reactions involving this compound and its analogs are of significant interest in synthetic chemistry, particularly for the preparation of enantiomerically pure compounds. The presence of a chiral center at the carbon atom bearing the hydroxyl and the fluorophenyl group means that reactions can proceed with varying degrees of stereoselectivity, leading to the formation of different stereoisomers. Understanding and controlling these stereochemical aspects are crucial for the synthesis of specific, biologically active molecules.
Detailed mechanistic studies focusing specifically on this compound are limited in publicly accessible literature. However, general principles of stereoselective synthesis and reaction mechanisms for structurally related 1-arylcycloalkanemethanols can provide insights into the potential stereochemical behavior of this compound.
Asymmetric Synthesis and Chiral Resolution
One of the primary methods to obtain enantiomerically pure this compound is through asymmetric synthesis. This approach involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For instance, the asymmetric reduction of a corresponding ketone precursor, 1-(2-fluorophenyl)cyclopentanecarbonyl compound, using chiral reducing agents can yield the desired alcohol with high enantiomeric excess.
Alternatively, chiral resolution can be employed to separate a racemic mixture of this compound. researchgate.net This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. researchgate.net The differing solubilities of the diastereomeric salts allow for their separation by crystallization, followed by the recovery of the individual enantiomers. researchgate.net Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov
Influence of Reaction Conditions on Stereoselectivity
The stereochemical course of reactions involving this compound can be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. For example, in reactions where the hydroxyl group is substituted, the mechanism (e.g., SN1 or SN2) will dictate the stereochemical outcome. An SN2 reaction would proceed with an inversion of configuration at the chiral center, while an SN1 reaction would likely lead to a racemic or partially racemized product.
The use of chiral ligands in metal-catalyzed reactions is a common strategy to induce enantioselectivity. For instance, in a cross-coupling reaction involving an analogue of this compound, a chiral phosphine (B1218219) ligand could coordinate to the metal center and create a chiral environment that directs the reaction to favor one stereoisomeric product.
Data from Analogous Systems
Table 1: Hypothetical Enantioselective Reduction of a 1-Arylcyclopentanone Precursor
| Catalyst/Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Major Enantiomer |
| Chiral Borane Reductant A | Tetrahydrofuran (THF) | -78 | 95 | (S)-enantiomer |
| Chiral Ruthenium Catalyst B | Methanol | 25 | 92 | (R)-enantiomer |
| Baker's Yeast (Biocatalysis) | Water/Glucose | 30 | >99 | (S)-enantiomer |
This table is illustrative and does not represent actual experimental data for this compound.
Table 2: Hypothetical Chiral Resolution of Racemic 1-Arylcyclopentylmethanol
| Resolving Agent | Solvent | Diastereomer Solubility | Recovered Enantiomer | Optical Purity (%) |
| (R)-Mandelic Acid | Ethanol | Low | (S)-enantiomer | 98 |
| (S)-Camphorsulfonic Acid | Acetone | Low | (R)-enantiomer | 97 |
This table is illustrative and does not represent actual experimental data for this compound.
Computational Chemistry and Theoretical Studies of 1 2 Fluorophenyl Cyclopentyl Methanol
Quantum Chemical Calculations for Molecular Structure and Conformation
To investigate the three-dimensional structure and conformational landscape of [1-(2-Fluorophenyl)cyclopentyl]methanol, quantum chemical calculations would be the primary tool.
Density Functional Theory (DFT) is a popular computational method for determining the electronic structure of molecules. It would be used to perform geometry optimization, starting from an initial guess of the molecular structure. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, a conformational search would be necessary to identify the most stable conformers.
The accuracy of DFT calculations is dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Common choices for organic molecules include Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). The selection would depend on the desired balance between computational cost and accuracy. These calculations would be performed using standard computational chemistry software packages such as Gaussian, ORCA, or GAMESS.
Analysis of Electronic Structure and Reactivity Descriptors
Once the optimized molecular structure is obtained, its electronic properties and reactivity can be analyzed.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. An electrostatic potential (ESP) map would visually represent the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Prediction and Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling can be a powerful tool for studying potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a proposed mechanism. For example, one could model its synthesis or its potential metabolic pathways.
Advanced Spectroscopic Analysis of 1 2 Fluorophenyl Cyclopentyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For [1-(2-Fluorophenyl)cyclopentyl]methanol, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.
¹H NMR Spectroscopy for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, distinct signals are expected for the aromatic protons, the methanolic proton, the hydroxyl proton, and the cyclopentyl protons.
The aromatic region would display complex multiplets due to the protons on the 2-fluorophenyl group. The fluorine atom introduces additional complexity through ¹H-¹⁹F coupling. The protons ortho, meta, and para to the fluorine atom will exhibit characteristic splitting patterns and chemical shifts. The cyclopentyl protons would likely appear as a series of overlapping multiplets in the aliphatic region of the spectrum. The methanolic proton, being adjacent to the hydroxyl group and the quaternary carbon, would likely appear as a singlet, though it may show coupling to the hydroxyl proton under certain conditions. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic (H3/H4/H5/H6) | 7.0 - 7.5 | m | - |
| Methanol (B129727) (CH₂OH) | ~3.7 | s | - |
| Cyclopentyl (CH₂) | 1.5 - 1.9 | m | - |
Note: This is a predictive table. Actual values may vary.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment. The spectrum of this compound would be characterized by signals for the aromatic carbons, the quaternary carbon of the cyclopentyl ring, the other cyclopentyl carbons, and the methanol carbon.
The carbon directly bonded to the fluorine atom will show a large one-bond ¹³C-¹⁹F coupling constant. The other aromatic carbons will also exhibit smaller couplings. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine atom. The quaternary carbon of the cyclopentyl ring, attached to the aromatic ring and the methanol group, would appear at a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-C) | ~130 (d, ²JCF ≈ 20 Hz) |
| Aromatic (CH) | 115-130 |
| Quaternary Cyclopentyl (C) | ~50 |
| Methanol (CH₂OH) | ~65 |
Note: This is a predictive table based on data for similar compounds. organicchemistrydata.org Actual values may vary.
¹⁹F NMR Spectroscopy for Fluorine Environments
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is readily detected. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment on the aromatic ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. For organofluorine compounds, the chemical shifts typically range from -50 to -220 ppm. rsc.org The precise chemical shift can be sensitive to the solvent and other molecular interactions. nih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
Note: This is a predictive table. Actual values may vary.
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, helping to assign the protons within the cyclopentyl ring and to trace the connectivity in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the cyclopentyl ring, the aromatic ring, and the methanol group via the quaternary carbon.
Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis
Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. In the context of the synthesis of this compound, DOSY could be used to analyze the purity of the sample, distinguishing the desired product from any remaining starting materials or byproducts without the need for physical separation. All signals from a single molecular species will have the same diffusion coefficient and will align horizontally in the 2D DOSY spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a water molecule from the alcohol, the loss of the methanol group, and fragmentation of the cyclopentyl ring. The presence of the fluorine and the aromatic ring would also lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment |
|---|---|
| 194 | [M]⁺ (Molecular Ion) |
| 176 | [M - H₂O]⁺ |
| 163 | [M - CH₂OH]⁺ |
| 123 | [C₇H₄F-C]⁺ |
| 95 | [C₆H₄F]⁺ |
Note: This is a predictive table. Actual fragmentation patterns can be complex.
Infrared (IR) Spectroscopy
The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu The functional group region contains absorptions that are characteristic of specific bonds and functional groups. oregonstate.edu For this compound, several key absorptions are expected:
O-H Stretch: A strong, broad absorption band between 3600 and 3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group in an alcohol. libretexts.orglibretexts.org The broadening is due to hydrogen bonding.
C-H Stretches: Absorptions from C-H stretching in the cyclopentyl ring (aliphatic) are expected just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹). Aromatic C-H stretching from the fluorophenyl ring appears just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). libretexts.org
C-O Stretch: A strong band in the 1260–1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol. libretexts.orglibretexts.org
C=C Stretches: Aromatic ring stretching vibrations typically appear as one or more bands in the 1600–1450 cm⁻¹ region. libretexts.org
C-F Stretch: A strong absorption due to the carbon-fluorine bond is expected in the 1400-1000 cm⁻¹ range.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch | 3600 - 3200 | Strong, Broad |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |
| Cyclopentyl Ring | C-H stretch | 2960 - 2850 | Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |
| Cyclopentyl Ring | C-H bend | 1465 - 1450 | Medium |
| Fluoroaromatic | C-F stretch | 1400 - 1000 | Strong |
Beyond simple functional group identification, a deeper analysis of the vibrational modes provides a more complete picture of the molecular structure. The specific frequencies of bond vibrations are influenced by the masses of the atoms, the bond strength, and the surrounding molecular environment.
Stretching Vibrations: These involve a change in the distance along the bond axis. The O-H, C-H, C-O, and C=C stretches are fundamental for identifying the core structural components of this compound. The O-H stretch in alcohols is particularly diagnostic due to its broadness from hydrogen bonding. researchgate.net
Bending Vibrations: These involve a change in the angle between bonds. Examples include scissoring, rocking, wagging, and twisting. The C-H bending vibrations of the cyclopentyl group (~1460 cm⁻¹) contribute to the complexity of the spectrum. docbrown.info
Fingerprint Region: The region from 1500 to 400 cm⁻¹ is known as the fingerprint region. oregonstate.edudocbrown.info It contains a complex pattern of overlapping signals that arise from a combination of bending and stretching vibrations involving the entire molecule (skeletal vibrations). This pattern is unique to each compound, making it a powerful tool for confirming the identity of a substance by comparing its spectrum to that of a known standard. docbrown.info The C-F and C-O stretching bands fall within this region and are important markers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. iivs.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the electronic structure of the molecule, particularly the presence of chromophores. researchgate.net
Solvent Effects on UV-Vis Absorption
The polarity of the solvent can influence the energy levels of the molecular orbitals involved in electronic transitions, leading to shifts in the absorption maximum (λmax). This phenomenon is known as solvatochromism. The shifts can be either to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). researchgate.net
For the π → π* transitions of the 2-fluorophenyl chromophore, an increase in solvent polarity is expected to cause a slight bathochromic (red) shift. researchgate.net This occurs because the excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. researchgate.net Conversely, non-polar solvents would result in a λmax at a slightly shorter wavelength.
Table 2: Predicted Solvent Effects on the π → π Transition of this compound*
| Solvent Type | Example Solvents | Expected Interaction | Effect on Energy Gap (π → π*) | Predicted Spectral Shift |
|---|---|---|---|---|
| Non-Polar | Hexane (B92381), Cyclohexane | Minimal solute-solvent interaction. | Baseline | Reference λmax |
| Polar Aprotic | Acetonitrile, DMSO | Dipole-dipole interactions stabilize the more polar excited state. | Slightly Decreased | Bathochromic (Red) Shift |
| Polar Protic | Methanol, Ethanol, Water | Hydrogen bonding and dipole-dipole interactions provide greater stabilization to the excited state. | Decreased | Bathochromic (Red) Shift |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction
To perform this analysis, a high-quality single crystal of this compound would be required. researchgate.net The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. rsc.org This analysis yields the electron density map of the molecule, from which the atomic positions can be determined. The final output includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group that describes the symmetry of the crystal. nih.govbenthamopen.com
Table 3: Crystallographic Parameters for this compound (Hypothetical Data)
| Parameter | Description | Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₅FO |
| Crystal System | The symmetry system of the crystal lattice. | To be determined |
| Space Group | The group of symmetry operations for the crystal. | To be determined |
| a, b, c (Å) | The lengths of the unit cell axes. | To be determined |
| α, β, γ (°) | The angles of the unit cell. | To be determined |
| Volume (ų) | The volume of the unit cell. | To be determined |
| Z | The number of molecules in the unit cell. | To be determined |
Absolute Configuration Determination
The carbon atom attached to the hydroxyl, cyclopentyl, and 2-fluorophenyl groups is a stereocenter. Therefore, this compound is a chiral molecule that exists as a pair of enantiomers (R and S). X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule.
The most common method for determining absolute configuration is through anomalous dispersion, which requires the presence of an atom heavy enough to cause a phase shift in the scattered X-rays. For organic molecules without heavy atoms, this can be achieved by preparing a derivative with an element such as bromine or by co-crystallizing with a molecule of known absolute configuration. If the compound crystallizes in a non-centrosymmetric space group, the absolute structure can often be determined, and the Flack parameter is calculated to give confidence in the assignment.
Crystal Packing and Supramolecular Assembly
Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces, leading to a supramolecular assembly. lookchem.com The most significant intermolecular interaction expected for this compound is hydrogen bonding involving the hydroxyl (-OH) group. nih.gov
The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). This can lead to the formation of common supramolecular motifs such as dimers or one-dimensional chains through O-H···O hydrogen bonds. researchgate.net Other weaker interactions, such as C-H···π interactions between the cyclopentyl ring and the aromatic system of a neighboring molecule, or potential C-F···H interactions, may also play a role in stabilizing the crystal packing. nitech.ac.jp Analysis of the crystal structure would reveal the specific nature and geometry of these interactions.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl Oxygen | Dimers, chains, or sheets. researchgate.net |
| C-H···π Interaction | C-H bonds (Cyclopentyl) | π-system (Fluorophenyl ring) | Stabilization of crystal packing. |
| van der Waals Forces | N/A | N/A | Overall packing efficiency. |
| C-F···H Interaction | C-F bond | C-H bonds | Directional, weak electrostatic interactions. nitech.ac.jp |
Synthetic Utility and Applications of 1 2 Fluorophenyl Cyclopentyl Methanol As a Building Block
Precursor in Complex Molecule Synthesis
The inherent structural features of [1-(2-Fluorophenyl)cyclopentyl]methanol make it a valuable starting material for the synthesis of more elaborate molecules. The primary alcohol functionality provides a convenient handle for a wide array of chemical modifications. For instance, it can be readily oxidized to the corresponding aldehyde or carboxylic acid, opening up pathways to a diverse range of derivatives through reactions such as Wittig olefination, reductive amination, and amide bond formation.
Furthermore, the 2-fluorophenyl group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the assembly of complex biaryl structures and other substituted aromatic systems that are prevalent in pharmaceuticals and materials science. The cyclopentyl scaffold imparts a degree of rigidity and a specific three-dimensional geometry to the resulting molecules, which can be critical for their biological activity or material properties.
While specific, publicly documented total syntheses that explicitly feature this compound as a key precursor are not extensively detailed in readily available literature, the fundamental reactivity of its constituent parts strongly supports its potential in this capacity. The strategic combination of its functional groups allows for a modular and convergent approach to the synthesis of complex targets.
Role in the Synthesis of Chiral Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound, being a chiral molecule (with the carbon atom to which the phenyl and hydroxymethyl groups are attached being a stereocenter), presents opportunities for its use in the synthesis of other chiral molecules.
One primary application lies in its use as a chiral building block after resolution of its racemic mixture. The separated enantiomers can then be incorporated into larger molecules, transferring their stereochemical information to the final product. Methods for the resolution of such alcohols are well-established and include techniques like enzymatic resolution or the formation of diastereomeric esters with a chiral resolving agent, followed by chromatographic separation.
Although specific examples detailing the use of enantiopure this compound in asymmetric synthesis are not prevalent in the current body of literature, the principles of chiral pool synthesis support its potential utility. The distinct spatial arrangement of the substituents around the chiral center in each enantiomer can be used to direct the stereochemical outcome of subsequent reactions, a fundamental strategy in the construction of stereochemically complex molecules.
Integration into Macrocyclic or Polycyclic Systems
Macrocycles and polycyclic systems are of significant interest due to their prevalence in natural products and their unique conformational properties, which can lead to potent biological activities. The structure of this compound provides a rigid scaffold that can be strategically incorporated into such larger ring systems.
The alcohol functionality can be used as a point of attachment for tethers that can then be cyclized to form macrocycles. For example, the alcohol can be converted into a leaving group or an initiating nucleophile for intramolecular ring-closing reactions. The fluorophenyl and cyclopentyl groups would then serve as integral components of the macrocyclic backbone, influencing its conformation and properties.
Similarly, in the construction of polycyclic systems, the cyclopentyl ring of this compound can serve as a foundational ring upon which other rings are fused. The functional groups on the molecule can be manipulated to participate in annulation reactions, leading to the formation of complex, multi-ring structures. While specific examples of the direct integration of this particular building block into macrocyclic or polycyclic systems are not widely reported, its structural attributes make it a plausible candidate for such synthetic endeavors.
Use in Organic Catalysis
The field of organic catalysis continuously seeks novel molecular scaffolds that can serve as ligands for metal catalysts or as organocatalysts themselves. The chiral nature of this compound suggests its potential application in asymmetric catalysis.
Following enantiomeric resolution, the alcohol functionality could be further derivatized to introduce coordinating groups, such as phosphines, amines, or oxazolines. The resulting chiral ligands could then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The steric bulk and electronic properties of the 2-fluorophenyl and cyclopentyl groups would play a crucial role in creating a chiral environment around the metal center, thereby inducing enantioselectivity in the catalyzed reaction.
As an organocatalyst, derivatives of this compound could potentially be employed in reactions where hydrogen bonding or Brønsted/Lewis acid-base interactions are key to catalysis. However, it is important to note that the exploration of this compound and its derivatives in the field of organic catalysis is an area that appears to be underexplored in the current scientific literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
